PEPTIDE F9 - 117609-40-2

PEPTIDE F9

Catalog Number: EVT-1447833
CAS Number: 117609-40-2
Molecular Formula: C110H175N31O27S2
Molecular Weight: 2427.92
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Peptide F9 is synthesized using modern peptide synthesis techniques, primarily solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptide sequences while minimizing side reactions. The classification of Peptide F9 as a heterologous peptide indicates that it may have been developed through methods such as phage display or library screening, which are common in the design of novel peptides with specific biological activities.

Synthesis Analysis

Methods and Technical Details

The predominant method for synthesizing Peptide F9 is solid-phase peptide synthesis. This technique involves several key steps:

  1. Loading: The first amino acid is attached to a solid support resin.
  2. Deprotection: The N-terminal protecting group of the amino acid is removed to expose the amine for coupling.
  3. Coupling: An activated form of the next amino acid is added, forming a peptide bond.
  4. Repetition: Steps 2 and 3 are repeated for each amino acid in the desired sequence.
  5. Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

This process can be optimized using various coupling agents and solvents to enhance yield and purity while minimizing waste and byproducts .

Molecular Structure Analysis

Structure and Data

The molecular structure of Peptide F9 consists of a specific sequence of amino acids linked by peptide bonds. While the exact sequence and structure can vary depending on its intended application, typical structural data includes:

  • Molecular Weight: Determined by the sum of the weights of individual amino acids in the sequence.
  • Amino Acid Composition: The specific types and quantities of amino acids used in the synthesis.
  • 3D Conformation: The spatial arrangement of atoms in the peptide, which can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Peptide F9 include:

  • Peptide Bond Formation: The reaction between the carboxyl group of one amino acid and the amino group of another, facilitated by coupling agents.
  • Deprotection Reactions: The removal of protecting groups under acidic or basic conditions, which must be carefully controlled to avoid unwanted side reactions.

These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure that each step proceeds with high efficiency and purity .

Mechanism of Action

Process and Data

The mechanism of action for Peptide F9 depends on its specific biological targets, which may include receptors or enzymes within cells. Upon administration, Peptide F9 may bind to these targets, triggering a cascade of biochemical events that lead to its therapeutic effects. Understanding this mechanism often requires detailed studies involving:

  • Binding Affinity: Measuring how strongly Peptide F9 interacts with its target.
  • Functional Assays: Assessing biological activity through cellular or animal models.

Data from these studies help elucidate how Peptide F9 exerts its effects at a molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Peptide F9 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in aqueous solutions, although solubility can vary based on its sequence.
  • Stability: Stability under physiological conditions is crucial for its potential therapeutic applications.
  • pKa Values: The ionization constants can provide insight into how the peptide behaves in different pH environments.

Characterization techniques such as mass spectrometry and NMR spectroscopy are often employed to gather this data .

Applications

Scientific Uses

Peptide F9 has potential applications across various scientific fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases or conditions.
  • Biotechnology: Utilized in research settings for understanding protein interactions or as tools in assays.
  • Therapeutics: Potentially developed into treatments for conditions such as metabolic disorders or cancers due to its designed bioactivity.

The versatility of synthetic peptides like F9 makes them valuable assets in both research and clinical settings .

Introduction to Peptide F9

Definition and Nomenclature of Peptide F9

Peptide F9, also termed the activation peptide of coagulation factor IX (F9-AP), is a 35-amino-acid polypeptide (molecular mass: ~11 kDa) released during the proteolytic activation of factor IX (FIX) to its enzymatically active form, factor IXa (FIXa) [2] [3]. Structurally, it corresponds to residues 146–180 in mature human FIX and connects the light and heavy chains of FIXa via disulfide bonds [2] [4]. Its nomenclature adheres to peptide classification standards:

  • "Peptide" denotes a chain of ≤50 amino acids, distinguishing it from larger proteins [6] [9].
  • "F9" references its origin within the FIX protein, encoded by the F9 gene (Gene ID: 2158) [1] [4].
  • Synonyms include "FIX activation peptide" or "Christmas factor activation peptide," acknowledging FIX's historical identification in Christmas disease (hemophilia B) [4] [7].

Table 1: Peptide Classification by Length

CategoryLength (Amino Acids)ExampleF9-AP Classification
Oligopeptide<10Bradykinin (9 aa)Not applicable
Polypeptide10–50F9-AP (35 aa)
Protein>50Full-length FIX (415 aa)Not applicable

Historical Context and Discovery Milestones

The identification of F9-AP is intertwined with breakthroughs in coagulation biology:

  • 1952: Recognition of "Christmas disease" (hemophilia B) as a distinct disorder from hemophilia A, attributed to FIX deficiency [2] [4].
  • 1970s–1980s: Purification of FIX from plasma revealed its domain architecture and activation mechanism. Studies demonstrated cleavage at Arg145–Ala146 and Arg180–Val181 liberates F9-AP, converting FIX to FIXa [2] [7].
  • 1982: Cloning of the F9 gene (Xq27.1) enabled precise mapping of F9-AP's location within exon 6 [1] [4].
  • 1997: Production of transgenic sheep ("Polly") expressing recombinant human FIX, facilitating large-scale study of FIX and its activation products [4].
  • 2020s: Discovery of F9-AP's non-hemostatic functions (e.g., vascular modulation) expanded its biological significance beyond coagulation [3].

Table 2: Key Milestones in F9-AP Research

YearMilestoneSignificance
1952Identification of Christmas diseaseEstablished FIX as a unique coagulation factor
1978Biochemical characterization of FIX activationDefined cleavage sites releasing F9-AP
1982F9 gene cloningMapped F9-AP sequence to exon 6
1995First 3D structure of FIXa (porcine)Visualized spatial position of F9-AP
2021F9-AP neuroprotective role in TBI modelsRevealed therapeutic potential beyond coagulation

Biological Significance in Coagulation and Beyond

Role in the Coagulation Cascade

F9-AP release is critical for intrinsic pathway activation:

  • Zymogen Activation: Cleavage at Arg145 and Arg180 by factor XIa or the TF-FVIIa complex excises F9-AP, enabling FIXa formation. This exposes FIXa's active site and facilitates its assembly with FVIIIa on phospholipid membranes [1] [2].
  • Functional Consequence: FIXa activates factor X (FX), amplifying thrombin generation. Impaired F9-AP release due to F9 mutations causes hemophilia B, characterized by uncontrolled bleeding [1] [5]. Over 1,113 unique F9 mutations (e.g., point mutations, deletions) are documented, 73% of which affect residues within or adjacent to F9-AP, disrupting proteolytic activation [5] [7].

Non-Coagulatory Functions

Emerging research highlights F9-AP's roles unrelated to hemostasis:

  • Endothelial Stabilization: Synthetic F9-AP reduces vascular permeability in inflammatory models. It suppresses endotoxin-induced pulmonary edema by inhibiting leukocyte infiltration and endothelial hyperpermeability [3].
  • Neuroprotection: In rat traumatic brain injury (TBI) models, intravenous F9-AP administration:
  • Preserved neuronal morphology and reduced cerebral edema.
  • Improved neurological function scores by >40% compared to controls.
  • Enhanced long-term cognitive outcomes in maze tests [3].
  • Therapeutic Implications: F9-AP's anti-inflammatory and cytoprotective effects position it as a candidate for treating ischemic or inflammatory conditions [3].

Table 3: Biological Functions of F9-AP

FunctionMechanismExperimental Evidence
Coagulation amplificationEnables FIXa-mediated FX activationMutations disrupting cleavage cause hemophilia B [5]
Vascular barrier integrityInhibits endothelial hyperpermeabilityReduces pulmonary edema in endotoxin models [3]
NeuroprotectionAttenuates neuronal apoptosis and edema in TBIImproves motor/cognitive function in rats [3]

Table 4: Compound Nomenclature Reference

TermDefinition
Peptide F9Synonym for F9 activation peptide (F9-AP)
F9-APStandard abbreviation for factor IX activation peptide
Activation peptideGeneral term for polypeptides excised during zymogen-to-protease conversion
Coagulation factor IXParent protein (UniProt ID: P00740)

Properties

CAS Number

117609-40-2

Product Name

PEPTIDE F9

Molecular Formula

C110H175N31O27S2

Molecular Weight

2427.92

InChI

InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1

InChI Key

HEQUMMZYKCANDX-UXUBFTNCSA-N

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.